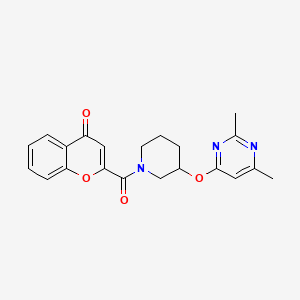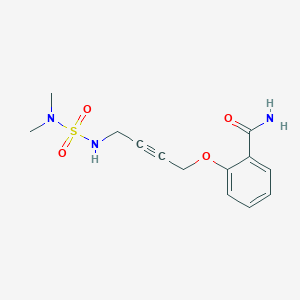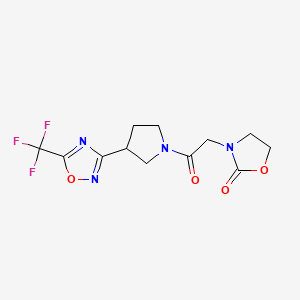
2-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one is a complex organic compound that features a chromenone core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.
Piperidine Derivative Formation: The piperidine ring is introduced by reacting 2,6-dimethylpyrimidine with piperidine under basic conditions.
Coupling Reaction: The final step involves coupling the piperidine derivative with the chromenone core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to multi-kilogram batches.
化学反应分析
Types of Reactions
2-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one can undergo various types of chemical reactions:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the piperidine moiety can be reduced to form alcohol derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
科学研究应用
2-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.
作用机制
The mechanism of action of 2-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as kinases, which play a role in cell signaling pathways.
DNA Intercalation: The chromenone core can intercalate into DNA, disrupting its function and leading to cell death.
相似化合物的比较
Similar Compounds
2-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one: shares similarities with other chromenone derivatives and piperidine-containing compounds.
Chromenone Derivatives: Compounds like 4H-chromen-4-one and its derivatives.
Piperidine-Containing Compounds: Compounds such as piperidine-1-carboxamide derivatives.
Uniqueness
Structural Complexity: The combination of a chromenone core with a piperidine moiety and a pyrimidine ring makes it unique.
属性
IUPAC Name |
2-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-13-10-20(23-14(2)22-13)27-15-6-5-9-24(12-15)21(26)19-11-17(25)16-7-3-4-8-18(16)28-19/h3-4,7-8,10-11,15H,5-6,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMSTRQGEUVOKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-bromo-1-{2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl}-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2473110.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3,3-dimethylbutanamide](/img/structure/B2473111.png)

![3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2473115.png)



![Tert-butyl 4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine-1-carboxylate](/img/structure/B2473125.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzamide](/img/structure/B2473126.png)


![N-[(adamantan-1-yl)methyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2473131.png)
